molecular formula C10H9NO B14757900 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- CAS No. 1199-31-1

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-

Cat. No.: B14757900
CAS No.: 1199-31-1
M. Wt: 159.18 g/mol
InChI Key: DQCTUNOBJMHLHP-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- typically involves a series of organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate dienes and nitriles under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium complexes to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carbonitrile and methoxy groups in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. These features make it distinct from its simpler analogs and useful in specialized applications.

Properties

CAS No.

1199-31-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C10H9NO/c1-12-9-3-2-7-4-8(6-11)10(7)5-9/h2-3,5,8H,4H2,1H3

InChI Key

DQCTUNOBJMHLHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2C#N)C=C1

Origin of Product

United States

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